Ethyl 3-iodo-1H-indole-2-carboxylate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-iodo-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10INO2/c1-2-15-11(14)10-9(12)7-5-3-4-6-8(7)13-10/h3-6,13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZVJUWYDEMOJMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70446996 | |
| Record name | Ethyl 3-iodo-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70446996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117637-79-3 | |
| Record name | Ethyl 3-iodoindole-2-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117637793 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 3-iodo-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70446996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETHYL 3-IODOINDOLE-2-CARBOXYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9XH8S7DYS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Unlocking Synthetic Diversity: the Role of Halogenated Indole Scaffolds
The introduction of a halogen atom onto an indole (B1671886) ring is a pivotal strategy in synthetic chemistry. Halogenated indoles, particularly iodoindoles, serve as powerful building blocks for creating diverse molecular architectures. The carbon-halogen bond, especially the carbon-iodine bond, is readily activated by transition metal catalysts, making it an ideal handle for a variety of cross-coupling reactions.
This reactivity allows for the facile formation of new carbon-carbon and carbon-heteroatom bonds at specific positions on the indole nucleus. Among the most powerful of these methods are palladium-catalyzed reactions such as the Suzuki, Sonogashira, and Heck couplings. These reactions enable the introduction of a wide array of substituents, including aryl, vinyl, alkyl, and alkynyl groups, onto the indole core. The ability to precisely modify the indole structure through these reliable and high-yielding transformations is crucial for the systematic exploration of structure-activity relationships in drug discovery and for the total synthesis of complex natural products. The 3-iodoindoles, in particular, are valuable precursors for synthesizing a multitude of substituted indole derivatives. znaturforsch.comorganic-chemistry.org
The Indole 2 Carboxylate Motif: a Privileged Structure in Bioactive Molecules
The indole-2-carboxylate (B1230498) framework is a recurring structural motif in a vast number of biologically active compounds, spanning both natural products and synthetic pharmaceuticals. mdpi.com This "privileged scaffold" is recognized by a variety of biological targets, and its derivatives have demonstrated a wide spectrum of pharmacological activities.
For instance, molecules containing the indole-2-carboxylic acid or indole-2-carboxamide core have been identified as potent dual inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO), enzymes that are key targets in cancer immunotherapy. chemsrc.commdpi.com Furthermore, derivatives of indole-2-carboxylic acid have been designed and synthesized as novel inhibitors of the HIV-1 integrase enzyme, a critical component in the viral replication cycle. bldpharm.com The indole (B1671886) nucleus in these compounds often plays a crucial role in binding to the active site of target enzymes. bldpharm.com The broad utility of this motif is also evident in its incorporation into compounds with antiproliferative, anti-inflammatory, antibacterial, and antifungal properties. chemicalbook.comnih.gov
A Versatile Synthon: the Research Landscape of Ethyl 3 Iodo 1h Indole 2 Carboxylate
Regioselective Iodination Protocols
Achieving regioselectivity in the iodination of the indole nucleus is paramount. The C-3 position of the indole ring is inherently more nucleophilic and susceptible to electrophilic attack. However, controlling the reaction to exclusively yield the 3-iodo isomer, especially in the presence of an ester at the C-2 position, requires specific methodologies.
Direct Halogenation of Indole-2-carboxylates
Direct halogenation is a straightforward approach to introduce an iodine atom onto the indole ring. The regioselectivity is often directed by the inherent electronic properties of the indole and the steric influence of existing substituents.
One effective method involves the use of iodine in the presence of a base. The reaction of ethyl 1H-indole-2-carboxylate with iodine and potassium hydroxide (B78521) (KOH) in a polar aprotic solvent like N,N-dimethylformamide (DMF) leads to the desired 3-iodo product. The base deprotonates the indole nitrogen, increasing the electron density at the C-3 position and facilitating the attack by the electrophilic iodonium (B1229267) ion (I⁺) generated in situ. The bulky ester group at the C-2 position provides steric hindrance that further favors substitution at the C-3 position.
Another widely used reagent for direct iodination is N-Iodosuccinimide (NIS). organic-chemistry.orgwikipedia.org NIS serves as an electrophilic iodine source and is often activated by a catalytic amount of an acid, such as trifluoroacetic acid (TFA). organic-chemistry.orglookchem.com This method is known for its mild conditions and good yields. The reaction proceeds through the formation of a more potent electrophilic iodine species, which then selectively reacts at the electron-rich C-3 position of the indole. lookchem.com Similarly, iodine monochloride (ICl) adsorbed on a solid support like Celite provides a convenient and selective method for the 3-iodination of indoles. researchgate.net
| Reagent System | Typical Conditions | Key Advantages | Reference |
|---|---|---|---|
| Iodine / KOH | DMF, room temperature | High regioselectivity due to electronic and steric factors. | |
| N-Iodosuccinimide (NIS) / Acid Catalyst (e.g., TFA) | Acetonitrile (B52724) or other organic solvents, mild conditions | Good yields, mild reaction, avoids strong bases. | organic-chemistry.orglookchem.com |
| Iodine Monochloride (ICl) / Celite | Dichloromethane | Simple procedure, preferential iodination at C-3. | researchgate.net |
Oxidative Iodination Techniques
Oxidative iodination methods utilize molecular iodine in conjunction with an oxidizing agent. This in-situ generation of a highly electrophilic iodine species (such as I⁺) enhances the reactivity towards the indole ring.
A common and effective system for this transformation is the use of iodine with periodic acid (H₅IO₆). orgsyn.org This combination is efficient for the iodination of various aromatic compounds. The reaction generates an active iodinating species, leading to the formation of the desired iodo-compound and water as the only byproduct, which simplifies purification. orgsyn.org Other oxidizing agents like iodine pentoxide (I₂O₅) can also be employed to achieve regioselective iodination of indole derivatives. researchgate.net These methods are particularly useful when direct halogenation proves to be slow or inefficient.
Esterification and Transesterification Strategies
The ethyl ester functional group in the target molecule is typically introduced via esterification of the corresponding carboxylic acid.
From Corresponding Indole Carboxylic Acids
The synthesis of this compound can be readily achieved from its carboxylic acid precursor, 3-iodo-1H-indole-2-carboxylic acid. The most common method employed is the Fischer-Speier esterification. This reaction involves heating the carboxylic acid in an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). mdpi.comnih.gov The reaction proceeds by protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity, followed by nucleophilic attack by ethanol. The equilibrium is driven towards the ester product by using a large excess of the alcohol. This method is robust and has been successfully applied to a wide range of substituted indole-2-carboxylic acids. mdpi.comnih.govnih.govorgsyn.org
| Starting Material | Reagents | Conditions | Product | Reference |
|---|---|---|---|---|
| 3-Bromo-1H-indole-2-carboxylic acid | Ethanol, conc. H₂SO₄ | 80 °C, 2 h | Ethyl 3-bromo-1H-indole-2-carboxylate | nih.gov |
| 6-Bromo-1H-indole-2-carboxylic acid | Ethanol, conc. H₂SO₄ | 80 °C, 2 h | Ethyl 6-bromo-1H-indole-2-carboxylate | mdpi.com |
| 3-Iodo-1H-indole-2-carboxylic acid | Ethanol, conc. H₂SO₄ | Reflux | This compound | General Method mdpi.comnih.gov |
Multi-Component and Cascade Reactions for Indole Core Construction
Instead of modifying a pre-existing indole, advanced strategies can construct the iodinated indole core in a single or multi-step sequence from acyclic precursors. These methods offer high efficiency and allow for the rapid generation of molecular diversity.
Approaches Involving 2-Haloaryl Precursors
Syntheses starting from 2-haloanilines or related precursors are powerful tools for building the indole skeleton with specific substitution patterns.
One elegant two-step approach involves an initial Sonogashira cross-coupling reaction between a terminal alkyne and an N-substituted-2-iodoaniline. The resulting 2-alkynylaniline intermediate is then subjected to an electrophilic cyclization using molecular iodine. This cyclization proceeds efficiently to furnish the 3-iodoindole skeleton in excellent yields. nih.gov
Multi-component reactions (MCRs) offer a highly convergent route. A notable example is a four-component reaction that combines an ortho-haloaniline, a terminal alkyne, N-iodosuccinimide (NIS), and an alkyl halide in a one-pot sequence. This process involves a copper-free alkynylation, followed by a base-catalyzed cyclization to form the indole ring, electrophilic iodination at the C-3 position with NIS, and finally N-alkylation, to generate highly substituted 3-iodoindoles. beilstein-journals.org Cascade reactions, where a single event triggers a series of bond-forming transformations, have also been developed. For instance, the reaction of ortho-alkynylanilines, which can be derived from 2-haloaryl precursors, can be catalyzed by gold salts in the presence of an iodine source to directly yield 3-iodoindoles. organic-chemistry.org
| Methodology | Precursors | Key Steps | Product Type | Reference |
|---|---|---|---|---|
| Sonogashira Coupling / Electrophilic Cyclization | N-substituted-2-iodoaniline, terminal alkyne, I₂ | Pd/Cu-catalyzed coupling followed by I₂-mediated cyclization. | Substituted 3-iodoindoles | nih.gov |
| Four-Component Reaction | ortho-Haloaniline, terminal alkyne, NIS, alkyl halide | Alkynylation, cyclization, iodination, and alkylation in one pot. | 1,2,3-Trisubstituted 3-iodoindoles | beilstein-journals.org |
| Gold-Catalyzed Annulation | 2-Alkynylaniline, iodine source | Gold-catalyzed cyclization with concurrent iodination. | 3-Iodoindoles | organic-chemistry.org |
Fischer Indole Synthesis Adaptations
The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a cornerstone of heterocyclic chemistry for producing indoles from a phenylhydrazine (B124118) and a carbonyl compound (an aldehyde or ketone) under acidic conditions. wikipedia.orgthermofisher.com The reaction proceeds through a phenylhydrazone intermediate, which, after protonation, undergoes a nih.govnih.gov-sigmatropic rearrangement to form a di-imine. Subsequent cyclization and elimination of ammonia (B1221849) yield the aromatic indole ring. wikipedia.org This method is robust and can be performed as a one-pot synthesis without the need to isolate the intermediate hydrazone. thermofisher.com
Synthesis of the Indole Core: The foundational ethyl 1H-indole-2-carboxylate is first synthesized. One common route is the reaction of 1H-indole-2-carboxylic acid with thionyl chloride to form the acyl chloride, which is then treated with ethanol to yield the desired ester. nih.gov Another approach involves the classic Fischer synthesis using phenylhydrazine and ethyl pyruvate (B1213749) under acidic conditions.
Electrophilic Iodination: The C3 position of the indole ring is highly electron-rich and susceptible to electrophilic substitution. Once the ethyl 1H-indole-2-carboxylate core is formed, it can be regioselectively iodinated at the C3 position. This is typically achieved using an electrophilic iodine source such as N-Iodosuccinimide (NIS) or molecular iodine (I₂) in the presence of a suitable catalyst or base. organic-chemistry.org For instance, reagents like 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH), often activated by a thiourea (B124793) catalyst or a Lewis acid, can efficiently iodinate electron-rich aromatic compounds. organic-chemistry.org This two-step sequence allows for the reliable and high-yielding production of the target molecule.
Annulation Reactions of 2-Alkynylanilines
A powerful modern alternative to classical methods for indole synthesis involves the cyclization or annulation of 2-alkynylaniline derivatives. These strategies offer high regiocontrol and functional group tolerance, making them suitable for constructing highly substituted indoles.
A prominent method involves the palladium-catalyzed bis-arylative cyclization of a 2-ethynylaniline (B1227618) with an aryl iodide. The mechanism is believed to proceed via an initial Sonogashira coupling, creating an internal alkyne intermediate. This is followed by an intramolecular aminopalladation and a subsequent cross-coupling event to deliver the final 2,3-disubstituted indole product. This approach is noted for its broad substrate scope, enabling the synthesis of diverse indole derivatives.
To synthesize this compound using this methodology, a plausible route would involve the cyclization of an appropriately designed 2-alkynylaniline precursor. This would likely entail a 2-alkynylaniline bearing the ethyl carboxylate functionality, which then undergoes an iodo-cyclization reaction promoted by an electrophilic iodine source. This intramolecular annulation directly installs the iodine at the C3 position while forming the pyrrole (B145914) ring of the indole nucleus.
N-Alkylation and N-Functionalization Strategies of Indole-2-carboxylates
The nitrogen atom of the indole ring in ethyl 1H-indole-2-carboxylate is a key site for functionalization, but its modification requires careful selection of reaction conditions to avoid competing reactions, particularly the hydrolysis of the C2-ester group.
Researchers have developed an effective protocol for the N-alkylation of ethyl indole-2-carboxylate using aqueous potassium hydroxide (KOH) in acetone (B3395972). nih.govmdpi.comresearchgate.net This method successfully avoids the transesterification that can occur when using alkoxide bases like sodium methoxide (B1231860). mdpi.comresearchgate.net The reaction of ethyl indole-2-carboxylate with alkylating agents such as allyl bromide or benzyl (B1604629) bromide in this system provides the corresponding N-alkylated products in excellent yields. mdpi.com Interestingly, by increasing the amount of aqueous KOH and heating, the reaction can be directed to produce the N-alkylated carboxylic acids directly, without isolating the intermediate ester. mdpi.comresearchgate.net
Below is a summary of research findings for the N-alkylation of ethyl indole-2-carboxylate.
| Alkylating Agent | Base/Solvent System | Reaction Time | Product | Yield | Reference |
|---|---|---|---|---|---|
| Allyl Bromide | aq. KOH / Acetone | 2 hours | Ethyl 1-allyl-1H-indole-2-carboxylate | Excellent | mdpi.com |
| Benzyl Bromide | aq. KOH / Acetone | 2 hours | Ethyl 1-benzyl-1H-indole-2-carboxylate | Excellent | mdpi.com |
| Amyl Bromide | aq. KOH / Acetone | 8 hours | Ethyl 1-pentyl-1H-indole-2-carboxylate | - | mdpi.com |
Beyond simple alkylation, N-acylation is another important transformation. N-acyl derivatives of indole-2-carboxylates are valuable precursors for preparing conformationally constrained amino acids and peptidomimetics. clockss.org These acylations can be achieved using standard reagents like acetic anhydride. clockss.org
Chemoenzymatic and Sustainable Synthetic Routes
Modern synthetic chemistry places a strong emphasis on sustainability, favoring the use of renewable feedstocks, green solvents, and energy-efficient processes. Glycerol (B35011), a non-toxic and biodegradable byproduct of the biodiesel industry, has emerged as a valuable sustainable solvent and starting material in organic synthesis. nih.govresearchgate.netcapes.gov.br
A novel and sustainable route for the synthesis of functionalized indole derivatives utilizes glycerol carbonate, which can be derived from waste glycerol. rsc.org This approach has been demonstrated in the synthesis of the 3,4-dihydro-1H- mdpi.comclockss.orgoxazino[4,3-a]indole system, starting from ethyl 1H-indole-2-carboxylates. The key steps involve:
N-Alkylation with Activated Glycerol Carbonate: The indole nitrogen is alkylated using tosyl glycerol carbonate (TGC), a derivative of glycerol carbonate.
Hydrolysis and Decarboxylation: The resulting intermediate is treated with a base like KOH, which leads to the hydrolysis of the ester and a decarboxylative ring opening of the carbonate.
Intramolecular Cyclization: The final ring system is formed via an intramolecular Fischer-Speier esterification, typically catalyzed by an acid like p-toluenesulfonic acid.
This strategy showcases a green chemical process by valorizing an industrial byproduct. rsc.org The application of this methodology to halogenated indoles demonstrates its potential for creating diverse and complex structures from sustainable sources.
Palladium-Catalyzed Cross-Coupling Reactions at the C3-Position
The iodine atom at the C3 position of this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide range of functional groups onto the indole scaffold.
Sonogashira Coupling for Alkynyl Functionalization
The Sonogashira coupling reaction enables the introduction of alkynyl groups at the C3 position of the indole ring. This reaction typically involves a palladium catalyst, a copper(I) co-catalyst, and a base. For instance, the coupling of N-protected 3-iodoindoles with various terminal alkynes proceeds efficiently in the presence of a palladium catalyst like PdCl₂(PPh₃)₂ and a copper(I) iodide (CuI) co-catalyst. mdpi.comnih.gov This method has been successfully applied to the synthesis of a variety of 3-alkynylindoles. nih.gov
A study on the Sonogashira cross-coupling of 1-benzyl-3-iodo-1H-indole-2-carbonitrile with different aromatic alkynes demonstrated that the reaction proceeds in moderate to good yields (69–90%). mdpi.com This was achieved using 10 mol% of palladium(II) and 10 mol% of copper iodide. mdpi.com The reaction is tolerant of various substituents on the aromatic alkyne, including both electron-donating and electron-withdrawing groups. mdpi.com
Table 1: Sonogashira Coupling of 1-benzyl-3-iodo-1H-indole-2-carbonitrile with Terminal Alkynes
| Entry | Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | 1-benzyl-3-(phenylethynyl)-1H-indole-2-carbonitrile | 85 |
| 2 | 4-Ethynyltoluene | 1-benzyl-3-(p-tolylethynyl)-1H-indole-2-carbonitrile | 90 |
| 3 | 4-Methoxyphenylacetylene | 1-benzyl-3-((4-methoxyphenyl)ethynyl)-1H-indole-2-carbonitrile | 88 |
| 4 | 4-Fluorophenylacetylene | 1-benzyl-3-((4-fluorophenyl)ethynyl)-1H-indole-2-carbonitrile | 82 |
Suzuki-Miyaura Coupling for Aryl and Heteroaryl Introduction
The Suzuki-Miyaura coupling is a widely used method for forming carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. In the context of this compound, this reaction allows for the introduction of various aryl and heteroaryl groups at the C3 position. nih.gov The reaction is typically catalyzed by a palladium complex and requires a base.
This methodology has been utilized to synthesize 5-aryl-pyrrole-2-carboxylates from the corresponding borylated pyrrole and aryl bromides in good to excellent yields. nih.gov A variety of functional groups on the aryl bromide are tolerated. nih.gov While this example is on a pyrrole system, the principles are directly applicable to the indole scaffold of this compound. The use of air-stable palladium catalysts, such as PdCl₂{PR₂(Ph-R')}₂, has shown high efficiency in coupling heteroaryl chlorides with aryl and heteroaryl boronic acids, suggesting their potential utility in reactions involving iodoindoles. organic-chemistry.org
Table 2: Suzuki-Miyaura Coupling of 3-Iodoindoles with Boronic Acids
| Entry | 3-Iodoindole Derivative | Boronic Acid | Product | Yield (%) |
| 1 | This compound | Phenylboronic acid | Ethyl 3-phenyl-1H-indole-2-carboxylate | High |
| 2 | This compound | 4-Methylphenylboronic acid | Ethyl 3-(p-tolyl)-1H-indole-2-carboxylate | High |
| 3 | N-protected 3-iodoindole | Pyridine-3-boronic acid | N-protected 3-(pyridin-3-yl)indole | Good |
Stille Coupling for Organotin Reagent Incorporation
The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organotin compound. wikipedia.org This reaction is a valuable tool for creating carbon-carbon bonds and has been applied to the functionalization of iodoindoles. mdpi.com The reaction mechanism involves oxidative addition of the halide to the palladium(0) catalyst, followed by transmetalation with the organotin reagent and reductive elimination to yield the coupled product. wikipedia.org
In a study involving 1-benzyl-3-iodo-1H-indole-2-carbonitrile, Stille coupling with organotin compounds was performed using a catalytic amount of dichlorobis(acetonitrile)palladium(II) in DMF. mdpi.com The coupling with (tributylstannyl)benzene and tributyl(thiophen-2-yl)stannane resulted in low to moderate yields (35–40%) of the corresponding 3-substituted indoles. mdpi.com However, the reaction with tributyl(vinyl)stannane did not yield the desired product. mdpi.com
Table 3: Stille Coupling of 1-benzyl-3-iodo-1H-indole-2-carbonitrile
| Entry | Organotin Reagent | Product | Yield (%) |
| 1 | (Tributylstannyl)benzene | 1-benzyl-3-phenyl-1H-indole-2-carbonitrile | 40 |
| 2 | Tributyl(thiophen-2-yl)stannane | 1-benzyl-3-(thiophen-2-yl)-1H-indole-2-carbonitrile | 35 |
| 3 | Tributyl(vinyl)stannane | No product | 0 |
Heck Reaction and Intramolecular Cyclization Pathways
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. mdpi.com This reaction can be applied to this compound to introduce alkenyl substituents at the C3 position. A study on 1-benzyl-3-iodo-1H-indole-2-carbonitrile derivatives showed that coupling with various olefins in the presence of Pd(OAc)₂, KOAc, and n-Bu₄NCl in DMF at 80 °C afforded the corresponding 3-alkenylindoles in excellent yields (81–92%). mdpi.com
Furthermore, the intramolecular Heck reaction of iodoindole derivatives can be utilized to construct new ring systems. For example, the intramolecular Heck cyclization of 3-iodo-1H-indole-2-carboxylic acid allylamides has been used to synthesize β-carbolinone derivatives. researchgate.net This type of cyclization is a powerful strategy for building complex polycyclic indole-containing structures. researchgate.netwikipedia.org
Nucleophilic Substitution Reactions of the Iodine Moiety
The iodine atom at the C3 position of this compound can be displaced by various nucleophiles. This provides a direct route to introduce a range of functional groups at this position. Nucleophilic substitution reactions on iodoindoles can be influenced by the nature of the nucleophile and the reaction conditions. For instance, reagents like sodium azide (B81097) or potassium cyanide can be used to replace the iodine atom.
Electrophilic Aromatic Substitution on the Indole Ring System
The indole ring is an electron-rich aromatic system and is susceptible to electrophilic aromatic substitution. pearson.comnih.gov The preferred site of electrophilic attack on the indole nucleus is generally the C3 position. ic.ac.uk However, since this position is already substituted in this compound, electrophilic substitution would be directed to other positions on the ring, primarily the C5 position. rsc.org The electron-donating nature of the nitrogen atom in the indole ring increases the electron density of the aromatic system, making it more reactive than benzene (B151609) towards electrophiles. pearson.com
Reductive and Oxidative Manipulations of the Indole and Ester Functionalities
The indole and ester groups of this compound and related indole-2-carboxylates can undergo various reductive and oxidative transformations. The reduction of the ester functionality is a common strategy to access corresponding alcohols. For instance, the reduction of ethyl indole-2-carboxylate with lithium aluminum hydride yields indole-2-methanol. orgsyn.org This alcohol can then be subsequently oxidized to indole-2-carboxaldehyde. orgsyn.org
In a different approach, reduction of an N-acyl-3-phenylindole-2-carboxylate with magnesium in methanol (B129727) has been shown to selectively reduce the carboxylate function to a hydroxymethyl group. clockss.org Catalytic hydrogenation represents another important reductive method. The N-acyl derivatives of 3-substituted indole-2-carboxylates can be hydrogenated to afford either cis- or trans-indoline diastereomers. clockss.org For example, N-Boc protected derivatives have been successfully hydrogenated to the corresponding cis-indolines. clockss.org
Oxidative processes can also be employed. For instance, N-alkylated indoline (B122111) adducts can be oxidized to the corresponding N-functionalized indole derivatives. mdpi.com
Radical-Mediated Transformations Involving Aryl Radicals
The carbon-iodine bond in this compound is susceptible to homolytic cleavage, enabling its participation in radical-mediated transformations. While less common for C-3 iodination, radical-mediated iodinations using reagents like iodine monochloride (ICl) can introduce iodine at various positions on the indole ring, though with lower efficiency for the 3-position.
More significantly, the iodo-substituent at the C-3 position makes the compound a suitable precursor for generating aryl radicals. These radicals can then participate in various coupling and cyclization reactions, providing a pathway to construct more complex molecular architectures. For instance, palladium-catalyzed cross-coupling reactions are often used with pre-functionalized indoles, and the iodo group at C-3 makes this compound a prime candidate for such transformations.
Functional Group Interconversions of the Ethyl Ester Group
The ethyl ester group at the 2-position of the indole ring is a versatile handle for further chemical modifications.
The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid under basic conditions. Alkaline hydrolysis of ethyl indole-2-carboxylate is a standard procedure to produce indole-2-carboxylic acid. orgsyn.orgmdpi.com This transformation is crucial as the resulting carboxylic acid can be a key pharmacophore in biologically active molecules or serve as a precursor for other functional groups. nih.gov For example, the hydrolysis of ethyl 1-allyl-1H-indole-2-carboxylate and ethyl 1-benzyl-1H-indole-2-carboxylate to their respective carboxylic acids has been achieved in high yields using aqueous potassium hydroxide. mdpi.com
| Starting Material | Reagents and Conditions | Product | Yield |
| Ethyl 1-allyl-1H-indole-2-carboxylate | aq. KOH, reflux, 1h | 1-Allyl-1H-indole-2-carboxylic acid | High |
| Ethyl 1-benzyl-1H-indole-2-carboxylate | aq. KOH, reflux, 1h | 1-Benzyl-1H-indole-2-carboxylic acid | High |
| Ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate | Ester hydrolysis | 4,6-Dichloro-3-formyl-1H-indole-2-carboxylic acid | Not specified |
The ethyl ester can be converted to the corresponding hydrazide through reaction with hydrazine (B178648) hydrate. This reaction, known as hydrazinolysis, transforms ethyl 1H-indole-2-carboxylate into 1H-indole-2-carbohydrazide. nih.gov These hydrazide derivatives are valuable intermediates for the synthesis of various heterocyclic compounds and have been investigated for their potential biological activities, including antiplatelet aggregation. nih.gov The resulting hydrazide can be further condensed with aldehydes and ketones to form hydrazones. mdpi.com
| Starting Material | Reagents and Conditions | Product | Yield |
| Ethyl 1H-indole-2-carboxylate | Hydrazine monohydrate, ethanol, 80°C, 2h | 1H-Indole-2-carbohydrazide | 91% nih.gov |
| Methyl 1H-indole-3-carboxylate | Hydrazine monohydrate, ethanol, 80°C, 2h | 1H-Indole-3-carbohydrazide | 96% nih.gov |
Regioselectivity Studies in Alkylation Reactions of Indole-2-carboxylates
The alkylation of indole derivatives can occur at either the nitrogen atom (N-alkylation) or at the C-3 position (C-alkylation). The presence of the electron-withdrawing ester group at the C-2 position significantly influences the regioselectivity of this reaction. Generally, the ester group increases the acidity of the N-H proton, favoring N-alkylation.
Studies have shown that the reaction of methyl indole-2-carboxylate with various functionalized halides using potassium carbonate in acetonitrile or sodium hydride in dimethylformamide results exclusively in N-alkylated products. tandfonline.com Similarly, Michael addition with ethyl acrylate (B77674) also leads to N-alkylation. tandfonline.com The use of aqueous potassium hydroxide in acetone has also been successfully employed for the N-alkylation of ethyl indol-2-carboxylate with allyl bromide and benzyl bromide. mdpi.com
In contrast, palladium-catalyzed reactions have been developed for the regioselective 2-alkylation of free N-H indoles, proceeding through a norbornene-mediated C-H activation mechanism. acs.org However, for simple alkylations of indole-2-carboxylates, N-substitution is the predominant pathway. The choice of base and reaction conditions can be critical. For instance, while potassium hydroxide in acetone promotes N-alkylation, the use of sodium methoxide in methanol can lead to transesterification instead of alkylation. mdpi.com
| Indole Substrate | Alkylating Agent | Base/Catalyst | Solvent | Product |
| Methyl indole-2-carboxylate | Functionalized halides | K2CO3 | Acetonitrile | N-alkylated product tandfonline.com |
| Methyl indole-2-carboxylate | Functionalized halides | NaH | DMF | N-alkylated product tandfonline.com |
| Ethyl indol-2-carboxylate | Allyl bromide | aq. KOH | Acetone | Ethyl 1-allyl-1H-indole-2-carboxylate mdpi.com |
| Ethyl indol-2-carboxylate | Benzyl bromide | aq. KOH | Acetone | Ethyl 1-benzyl-1H-indole-2-carboxylate mdpi.com |
| Free N-H indoles | Alkyl bromide | Pd(II) catalyst, Norbornene | Not specified | 2-alkylated indole acs.org |
Strategic Applications of Ethyl 3 Iodo 1h Indole 2 Carboxylate As a Synthetic Building Block
Synthesis of Complex Indole (B1671886) Derivatives and Scaffolds
The carbon-iodine bond at the C3-position of the indole ring is particularly amenable to participating in various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a diverse array of substituents onto the indole core. The reactivity of 3-iodoindoles in reactions such as the Sonogashira, Suzuki, and Heck couplings has been well-established, providing efficient routes to complex indole derivatives. mdpi.comnih.govthieme-connect.de
Sonogashira Coupling: This reaction allows for the formation of a carbon-carbon bond between the C3-position of the indole and a terminal alkyne. The coupling of 3-iodoindoles with various terminal acetylenes generally proceeds smoothly in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. nih.govorganic-chemistry.org For instance, the reaction of 1-ethyl-3-iodo-2-phenyl-1H-indole with trimethylsilylacetylene, catalyzed by Pd(PPh₃)₂Cl₂ and CuI in diisopropylamine, yields the corresponding 3-alkynylindole derivative. nih.gov This methodology provides a direct route to 3-alkynylindoles, which are themselves versatile intermediates for further transformations. mdpi.comnih.gov
Suzuki Coupling: The Suzuki reaction is another powerful method for creating C-C bonds by coupling the 3-iodoindole with an organoboron compound, typically a boronic acid or ester. This reaction has been used to introduce aryl and heteroaryl groups at the C3-position. Studies on N-protected 5-bromo-3-iodoindoles have shown that the C3-iodo position is more reactive than the C5-bromo position, allowing for selective Suzuki coupling at the C3-position under specific conditions. thieme-connect.de
Heck Coupling: The Heck reaction involves the coupling of the 3-iodoindole with an alkene to form a new C-C bond, leading to the synthesis of 3-alkenylindoles. This reaction has been demonstrated on 3-iodoindoles, expanding the range of accessible complex derivatives. nih.gov
These cross-coupling strategies highlight the role of the C3-iodo group as a synthetic handle for the elaboration of the indole scaffold.
Table 1: Palladium-Catalyzed Cross-Coupling Reactions of 3-Iodoindole Derivatives This table is based on representative reactions for the 3-iodoindole scaffold and illustrates the general utility.
| Reaction Type | Coupling Partner | Catalyst System | Product Type | Yield (%) | Reference |
|---|---|---|---|---|---|
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI / Et₃N | 2-Substituted-3-alkynylindole | High | nih.gov |
| Suzuki | Areneboronic Acid | Pd(PPh₃)₄ / Na₂CO₃ | 3-Aryl-5-bromoindole | 93-94 | thieme-connect.de |
| Heck | Alkene | Palladium Catalyst | 3-Alkenylindole | Good | nih.gov |
Construction of Fused Heterocyclic Systems
Ethyl 3-iodo-1H-indole-2-carboxylate is a key precursor for the synthesis of fused heterocyclic systems, notably β-carbolinones. This is achieved through a reaction sequence that typically involves amidation of the C2-ester followed by an intramolecular Heck reaction. researchgate.net
First, the ethyl ester is converted into an N-allyl amide. This intermediate, 3-iodo-1H-indole-2-carboxylic acid allyl-amide, is then subjected to an intramolecular palladium-catalyzed Heck cyclization. The reaction creates a new six-membered ring fused to the indole core, directly forming the β-carbolinone skeleton. This synthetic route provides an efficient method for constructing this important heterocyclic framework, which is a core structure in many biologically active alkaloids. researchgate.net
While the intramolecular Heck reaction of the corresponding 2-iodo-1H-indole-3-carboxylic acid allyl-amides is used to form γ-carbolinones, specific examples starting from this compound for γ-carbolinone synthesis are not prominently featured in the reviewed literature. researchgate.net
Table 2: Synthesis of β-Carbolinone via Intramolecular Heck Reaction
| Starting Material | Reaction | Product | Catalyst | Reference |
|---|---|---|---|---|
| 3-Iodo-1H-indole-2-carboxylic acid allyl-amide | Intramolecular Heck Cyclization | β-Carbolinone derivative | PdCl₂(CH₃CN)₂ | researchgate.net |
Detailed synthetic routes for the construction of pyrroloquinoline and pyrroloindoline analogues specifically utilizing this compound as the primary building block are not extensively documented in the surveyed scientific literature.
The application of this compound for the direct synthesis of indole-derived pyrimidine (B1678525) systems has not been specifically detailed in the available research. Synthetic methods for related structures often start from indole derivatives with different functional groups, such as 3-acetylindole (B1664109) or indolylpropenoates. researchgate.netrichmond.edu
The primary synthetic pathways reported for Aplysinopsin and β-carboline thiohydantoin analogues consistently utilize ethyl 3-formyl-1H-indole-2-carboxylate as the key starting material. znaturforsch.comresearchgate.net The synthesis involves the condensation of the 3-formyl group with active methylene (B1212753) compounds like 2-thiohydantoin. There is no direct evidence in the reviewed literature for the use of this compound as a starting building block for these specific analogues.
Utilization in Material Science for Functional Organic Materials
The application of this compound in the field of material science for the development of functional organic materials is not a widely reported area of research. While indole derivatives are of interest in materials chemistry, specific studies detailing the use of this particular iodo-ester for creating functional materials have not been identified in the surveyed literature.
Mechanistic Investigations and Computational Studies on Ethyl 3 Iodo 1h Indole 2 Carboxylate
Elucidation of Reaction Mechanisms in Key Transformations
Ethyl 3-iodo-1H-indole-2-carboxylate is a versatile intermediate in organic synthesis, primarily due to the reactivity of the C-I bond at the 3-position of the indole (B1671886) ring. This facilitates its participation in various cross-coupling reactions, most notably the Suzuki-Miyaura and Heck reactions.
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. wikipedia.orglibretexts.org The catalytic cycle for the reaction of this compound with a boronic acid (R-B(OH)₂) can be described as follows:
Oxidative Addition: The active Pd(0) catalyst inserts into the C-I bond of the indole derivative to form a Pd(II) intermediate. libretexts.org
Transmetalation: The organoboron compound, activated by a base, transfers its organic group (R) to the palladium center, displacing the iodide. wikipedia.org The exact mechanism of this step is still under investigation. wikipedia.org
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst. wikipedia.org
The Heck reaction , another palladium-catalyzed process, couples the indole derivative with an alkene. organic-chemistry.orgwikipedia.org The mechanism involves the following key steps:
Oxidative Addition: Similar to the Suzuki coupling, the Pd(0) catalyst undergoes oxidative addition to the C-I bond of the indole. wikipedia.org
Alkene Insertion (Migratory Insertion): The alkene coordinates to the palladium complex and then inserts into the Pd-C bond. byjus.com
β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, forming the substituted alkene product and a palladium-hydride species. byjus.com
Reductive Elimination: The base present in the reaction mixture regenerates the Pd(0) catalyst. byjus.com
Quantum Chemical Calculations
Electronic Structure and Reactivity Predictions (DFT)
Density Functional Theory (DFT) calculations are instrumental in understanding the electronic properties and predicting the reactivity of molecules like this compound. These studies can elucidate the distribution of electron density, identify the most reactive sites, and predict the stability of reaction intermediates.
For indole derivatives, the electron density is highest at the C3 position, making it susceptible to electrophilic attack. The introduction of an iodine atom at this position, as in this compound, makes it an excellent leaving group in nucleophilic substitution and cross-coupling reactions. DFT calculations can quantify the partial charges on each atom, confirming the electrophilic nature of the C3 carbon and the nucleophilic character of the indole nitrogen.
Studies on related indole derivatives have utilized DFT to analyze their electronic structure and reactivity. researchgate.net For instance, analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can provide insights into the molecule's ability to donate or accept electrons, which is crucial for predicting its behavior in chemical reactions.
Conformational Analysis and Energetics
The conformational flexibility of this compound, particularly the rotation around the C2-ester bond and the N1-H bond, can influence its reactivity and interactions with other molecules. Computational methods can be used to identify stable conformers and calculate their relative energies.
X-ray crystallography studies on ethyl 1H-indole-2-carboxylate have revealed a planar aromatic ring system with the ethyl group also lying within this plane. tnstate.edu In the solid state, molecules can form hydrogen-bonded dimers. researchgate.netnih.gov Computational analysis can complement these experimental findings by exploring the conformational landscape in the gas phase or in solution, providing a more comprehensive understanding of the molecule's preferred geometries.
In Silico Studies for Structure-Activity Relationship (SAR) Derivation
Molecular Docking for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This is particularly valuable in drug discovery for understanding how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein.
The indole scaffold is a common feature in many biologically active compounds. mdpi.com For example, indole derivatives have been investigated as inhibitors of various enzymes. nih.gov Molecular docking studies on new 3-ethyl-1H-indole derivatives as potential COX-2 inhibitors have shown strong binding affinities, with scores significantly higher than the reference drug. researchgate.net These studies help to rationalize the inhibitory activity and guide the design of more potent and selective inhibitors. The interactions can involve hydrogen bonds, hydrophobic interactions, and other non-covalent forces.
Molecular Dynamics Simulations for Binding Stability
While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. nih.gov This allows for the assessment of the stability of the predicted binding pose from docking studies.
Computational Predictions of Spectroscopic Properties
Computational chemistry serves as a powerful tool for predicting the spectroscopic properties of molecules, offering valuable insights that complement experimental data. For this compound, density functional theory (DFT) and time-dependent density functional theory (TD-DFT) are the most common methods employed to forecast its Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectra. These computational approaches allow for a detailed understanding of the molecule's electronic structure and its influence on spectroscopic behavior.
Typically, calculations for similar indole derivatives are performed using the B3LYP functional with a basis set such as 6-311++G(d,p). researchgate.net This level of theory has been shown to provide a good correlation between calculated and experimental data for a variety of organic molecules. researchgate.netarxiv.org The following sections detail the predicted spectroscopic properties for this compound based on these established computational methodologies.
Predicted ¹H and ¹³C NMR Spectra
Computational methods can predict the chemical shifts of hydrogen (¹H) and carbon (¹³C) atoms in a molecule with a reasonable degree of accuracy. The predicted chemical shifts for this compound are influenced by the electron-withdrawing nature of the iodine atom and the ester group, as well as the aromaticity of the indole ring. The presence of the bulky iodine atom at the C3 position is expected to cause a significant downfield shift for adjacent protons and carbons.
Below are the anticipated ¹H and ¹³C NMR chemical shifts for this compound, presented in parts per million (ppm).
Table 1: Predicted ¹H NMR Chemical Shifts
| Atom | Predicted Chemical Shift (ppm) |
| H (N1) | 11.5 - 12.5 |
| H (C4) | 7.7 - 7.9 |
| H (C5) | 7.2 - 7.4 |
| H (C6) | 7.3 - 7.5 |
| H (C7) | 7.5 - 7.7 |
| H (Ethyl-CH₂) | 4.3 - 4.5 |
| H (Ethyl-CH₃) | 1.3 - 1.5 |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Atom | Predicted Chemical Shift (ppm) |
| C2 | 135 - 137 |
| C3 | 85 - 90 |
| C3a | 128 - 130 |
| C4 | 123 - 125 |
| C5 | 121 - 123 |
| C6 | 125 - 127 |
| C7 | 113 - 115 |
| C7a | 138 - 140 |
| C=O (Ester) | 160 - 163 |
| CH₂ (Ethyl) | 61 - 63 |
| CH₃ (Ethyl) | 14 - 16 |
Disclaimer: The data presented in these tables are hypothetical and intended to be illustrative of the types of values obtained from computational predictions for similar molecules. Actual experimental or calculated values may vary.
Predicted FT-IR Vibrational Frequencies
Computational modeling can also predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in an FT-IR spectrum. The predicted frequencies for this compound would highlight key functional groups, such as the N-H stretch of the indole ring, the C=O stretch of the ester, and various C-H and C-N vibrations. The C-I bond is expected to have a characteristic vibration in the lower frequency region of the spectrum.
The following table presents the predicted vibrational frequencies for the major functional groups of the molecule.
Table 3: Predicted FT-IR Vibrational Frequencies
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |
| N-H | 3300 - 3400 | Stretching |
| C-H (Aromatic) | 3000 - 3100 | Stretching |
| C-H (Aliphatic) | 2850 - 3000 | Stretching |
| C=O (Ester) | 1680 - 1710 | Stretching |
| C=C (Aromatic) | 1450 - 1600 | Stretching |
| C-N | 1200 - 1350 | Stretching |
| C-O (Ester) | 1100 - 1250 | Stretching |
| C-I | 500 - 600 | Stretching |
Disclaimer: The data presented in this table are hypothetical and intended to be illustrative of the types of values obtained from computational predictions for similar molecules. Actual experimental or calculated values may vary.
Predicted UV-Vis Absorption Spectra
Time-dependent density functional theory (TD-DFT) is utilized to predict the electronic transitions of a molecule, which are observed as absorption bands in a UV-Vis spectrum. For this compound, the electronic spectrum is expected to be characterized by π-π* transitions within the indole ring system. The presence of the iodo and ethyl carboxylate substituents will likely cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted indole.
The predicted maximum absorption wavelengths (λmax) and their corresponding electronic transitions are provided below.
Table 4: Predicted UV-Vis Absorption Maxima
| Predicted λmax (nm) | Electronic Transition |
| 220 - 240 | π → π |
| 280 - 300 | π → π |
Disclaimer: The data presented in this table are hypothetical and intended to be illustrative of the types of values obtained from computational predictions for similar molecules. Actual experimental or calculated values may vary.
Exploration of Derivatives and Analogues of Ethyl 3 Iodo 1h Indole 2 Carboxylate
Variants with Different Halogen Substituents (e.g., Fluoro, Chloro, Bromo)
The identity of the halogen at the C3 position of the indole-2-carboxylate (B1230498) core significantly influences the molecule's reactivity, particularly in cross-coupling reactions. While the 3-iodo derivative is highly reactive and commonly used, its bromo, chloro, and fluoro counterparts represent important analogues.
The synthesis of 3-haloindoles can be achieved through electrophilic halogenation of the corresponding indole (B1671886) precursor. For instance, the iodination of N,N-dialkyl-o-(1-alkynyl)anilines using molecular iodine (I₂) proceeds in excellent yields to form 3-iodoindoles. nih.gov In contrast, the use of bromine (Br₂) or N-Bromosuccinimide (NBS) for the same cyclization often results in a mixture of the desired 3-bromoindole and products from simple addition to the alkyne's triple bond, with the latter frequently being the major product. nih.gov This highlights the superior efficiency and selectivity of iodination in this specific synthetic route.
In other synthetic strategies, such as the hypervalent iodine-mediated decarboxylative halogenation of 1-(phenylsulfonyl)indole-2,3-dicarboxylic acid, the reaction with lithium bromide can afford 2,3-dibromo-1-(phenylsulfonyl)indole, demonstrating a pathway to 3-bromo derivatives. researchgate.net The synthesis of 3-chloro and 3-fluoro analogues is less commonly detailed in the context of the ethyl 2-carboxylate scaffold but generally relies on specific halogenating agents tailored for electron-rich systems like indoles. The reactivity of these C3-halogens in palladium-catalyzed cross-coupling reactions generally follows the order of C-I > C-Br > C-Cl, consistent with their bond dissociation energies.
| Halogen Substituent | Typical Synthetic Method | Relative Reactivity in Cross-Coupling | Reference |
|---|---|---|---|
| Iodo | Electrophilic cyclization with I₂ | High | nih.gov |
| Bromo | Electrophilic cyclization with Br₂/NBS (often gives mixtures) | Medium | nih.gov |
| Chloro | Vilsmeier-Haack type reactions or with specific chlorinating agents | Low | nih.gov |
| Fluoro | Specialized fluorinating agents (e.g., Selectfluor) | Very Low | rsc.org |
N-Substituted Analogues of Ethyl 3-iodo-1H-indole-2-carboxylate (e.g., N-Phenylsulfonyl, N-Alkyl)
Modification at the N1 position of the indole ring is a common strategy to alter the electronic properties and steric environment of the molecule, and to provide a protecting group that can be removed later in a synthetic sequence.
N-Phenylsulfonyl Analogues: The N-phenylsulfonyl group is a robust electron-withdrawing group that can increase the acidity of the N-H proton, facilitating deprotonation and subsequent reactions. Ethyl 3-iodo-1-(phenylsulfonyl)-1H-indole-2-carboxylate is a known derivative that serves as a key intermediate in various synthetic transformations. bldpharm.com The sulfonyl group enhances the stability of the compound and influences the regioselectivity of further substitutions.
N-Alkyl Analogues: N-alkylation can be achieved through various methods. A one-pot, four-component reaction starting from ortho-haloanilines and terminal alkynes allows for the introduction of an alkyl group at the indole nitrogen in the final step by trapping the intermediate indole anion with an alkyl halide. nih.govresearchgate.net This method provides a concise route to a library of N-alkylated 3-iodoindoles. nih.gov The nature of the N-alkyl group can also influence the initial formation of the indole ring. In syntheses involving the electrophilic cyclization of N,N-dialkyl-o-(1-alkynyl)anilines, the ease of carbon-nitrogen bond cleavage during the cyclization step is affected by the alkyl substituent, with the observed reactivity order being methyl > n-butyl and cyclohexyl > methyl. nih.gov
| N-Substituent | Example Compound | Synthetic Approach | Reference |
|---|---|---|---|
| Phenylsulfonyl | Ethyl 3-iodo-1-(phenylsulfonyl)-1H-indole-2-carboxylate | Sulfonylation of the indole nitrogen | bldpharm.com |
| Alkyl (e.g., Methyl, Benzyl) | 1-Alkyl-3-iodo-2-substituted-indoles | Four-component synthesis with final alkylation step | nih.govresearchgate.net |
| Alkyl (e.g., Methyl, n-Butyl) | 1-Alkyl-3-iodo-2-substituted-indoles | Cyclization of N,N-dialkyl-o-(1-alkynyl)anilines | nih.gov |
Derivatives with Modified Ester Moieties (e.g., Methyl Esters)
The ester group at the C2 position is another site for structural modification. While the ethyl ester is common, other esters, particularly the methyl ester, are frequently synthesized and used. The choice of ester can influence reaction yields, solubility, and the ease of subsequent hydrolysis to the corresponding carboxylic acid.
The most direct method to modify the ester moiety is through transesterification. For example, treating ethyl indol-2-carboxylate with sodium methoxide (B1231860) (NaOMe) in methanol (B129727) leads to the formation of methyl indol-2-carboxylate. mdpi.com Alternatively, various alkyl esters can be prepared by the standard esterification of the parent 1H-indole-2-carboxylic acid, which itself can be obtained by the hydrolysis of an existing ester like the ethyl variant. orgsyn.org While many studies focus on the ethyl or methyl esters, in principle, a wide variety of ester groups could be introduced depending on the alcohol used in the esterification process.
| Ester Moiety | Synthetic Method | Key Feature | Reference |
|---|---|---|---|
| Ethyl Ester | Esterification of indole-2-carboxylic acid with ethanol (B145695) | Commonly used, well-documented reactivity | orgsyn.org |
| Methyl Ester | Transesterification of the ethyl ester with NaOMe/Methanol | Alternative to the ethyl ester, often used in synthesis | mdpi.com |
| Other Alkyl Esters | Esterification of indole-2-carboxylic acid with the corresponding alcohol | Allows for tuning of properties like solubility | orgsyn.org |
Indole-2-carbonitrile Analogues and their Reactivity
Replacing the ethyl carboxylate group at the C2 position with a nitrile (cyano) group yields 3-iodo-1H-indole-2-carbonitrile, an important analogue with distinct reactivity. The cyano group is a versatile functional handle that can be transformed into other groups such as amines, amides, or carboxylic acids.
3-Iodo-1H-indole-2-carbonitrile and its N-substituted derivatives, such as 1-benzyl-3-iodo-1H-indole-2-carbonitrile, are excellent substrates for various palladium-catalyzed cross-coupling reactions. nih.govmdpi.com The C3-iodo bond in these nitrile analogues readily participates in reactions like the Sonogashira, Suzuki-Miyaura, Stille, and Heck couplings. These reactions allow for the introduction of a wide array of substituents at the C3 position, including alkynyl, aryl, and vinyl groups, leading to di-, tri-, and tetra-substituted indole-2-carbonitriles in moderate to good yields. nih.gov This demonstrates that the reactivity of the C-I bond is well-preserved when the C2-ester is replaced by a nitrile. nih.govmdpi.com
| Coupling Reaction | Reactant | Product Type | Yield Range | Reference |
|---|---|---|---|---|
| Sonogashira | Aromatic alkynes | 3-Alkynyl-indole-2-carbonitriles | 69-90% | nih.govmdpi.com |
| Suzuki-Miyaura | Arylboronic acids | 3-Aryl-indole-2-carbonitriles | Not specified | nih.govmdpi.com |
| Heck | Alkenes | 3-Vinyl-indole-2-carbonitriles | Not specified | nih.govmdpi.com |
| Stille | Organotin compounds | 3-Substituted-indole-2-carbonitriles | 35-40% | nih.gov |
Substitution at Other Positions of the Indole Core (C4, C5, C6, C7)
Introducing substituents onto the carbocyclic (benzene) ring of the indole core creates another layer of structural diversity. These substitutions can modulate the electronic and steric properties of the entire molecule. Typically, these substituents are incorporated into the structure by using a correspondingly substituted aniline (B41778) as the starting material for the indole synthesis, such as in the Fischer indole synthesis. nih.gov
| Position | Substituent | Example Compound Class | Reference |
|---|---|---|---|
| C5 | Methoxy | 3-Iodo-5-methoxy-1H-indole-2-carbonitrile | nih.gov |
| C5 | Chloro | Ethyl 5-chloro-1H-indole-2-carboxylates | nih.gov |
| C5 | Nitro | Ethyl 5-nitro-1H-indole-2-carboxylate | rsc.org |
| C6 | Methoxy | 1-Benzyl-3-iodo-6-methoxy-1H-indole-2-carbonitrile | nih.gov |
| C5, C7 | Dichloro | 5,7-dichloro-1H-indole-2-carbohydrazide | nih.gov |
Future Research Directions and Translational Perspectives for Ethyl 3 Iodo 1h Indole 2 Carboxylate
Advancements in Catalytic Efficiency and Selectivity for Synthesis
The synthesis of functionalized indoles is a central theme in heterocyclic chemistry. mdpi.com For Ethyl 3-iodo-1H-indole-2-carboxylate, future research will likely focus on enhancing the efficiency and selectivity of its preparation through advanced catalytic methods. While direct iodination of ethyl 1H-indole-2-carboxylate can be challenging due to regioselectivity issues, modern catalytic approaches offer promising solutions.
Research into novel catalysts for the direct C-H iodination of the indole (B1671886) ring is a significant area of interest. This would circumvent multi-step procedures that may involve protection and deprotection steps. researchgate.net The development of transition-metal catalysts, particularly those based on palladium, copper, or gold, could enable highly regioselective iodination at the C3 position under mild reaction conditions. nih.gov For instance, gold catalysts have been employed for the cyclization of 1-propargyl-1H-indole-2-carboxylic acid, and similar strategies could be adapted for direct functionalization. nih.gov
Furthermore, the exploration of organocatalysis presents a metal-free alternative for the synthesis of this compound. Chiral organocatalysts could potentially be used to achieve enantioselective functionalization of the indole core, leading to the synthesis of optically active derivatives of this compound.
A summary of potential catalytic strategies for the synthesis of functionalized indole-2-carboxylates is presented in Table 1.
| Catalytic Strategy | Potential Catalyst | Key Advantages |
| Direct C-H Iodination | Palladium, Copper, Gold complexes | High regioselectivity, milder reaction conditions |
| Organocatalysis | Chiral amines, phosphoric acids | Metal-free, potential for enantioselectivity |
| Photocatalysis | Ruthenium, Iridium complexes | Use of visible light, mild conditions |
Integration into Flow Chemistry and Automation for Scalable Production
The transition from batch to continuous flow manufacturing is a significant trend in the chemical and pharmaceutical industries, offering benefits such as improved safety, better process control, and enhanced scalability. wiley-vch.de The integration of flow chemistry and automation for the production of this compound represents a key future direction.
Flow reactors can facilitate reactions that are difficult to control in batch, such as highly exothermic iodination reactions or those involving hazardous reagents. wiley-vch.de The use of microreactors allows for precise control over reaction parameters like temperature, pressure, and reaction time, which can lead to higher yields and purities. nih.gov For the synthesis of indole derivatives, flow chemistry has been successfully applied to reactions like the Fischer indole synthesis and reductive cyclizations. nih.govuc.pt
A potential multi-step flow process for the synthesis of this compound could involve the following automated steps:
N-protection of an indole precursor: This step can be performed in a flow reactor with in-line purification.
Regioselective iodination: The use of a packed-bed reactor with a solid-supported iodinating agent or catalyst would allow for easy separation of the product.
Deprotection: A final deprotection step in a flow reactor, followed by in-line extraction and purification, would yield the final product.
This automated approach would enable on-demand production of the compound, which is particularly valuable for its use as an intermediate in the synthesis of larger, more complex molecules. beilstein-journals.org
Exploration of Novel Functionalization Methodologies for Enhanced Diversity
The iodine atom at the C3 position of this compound makes it an ideal substrate for a variety of cross-coupling reactions, allowing for the introduction of diverse functional groups and the construction of complex molecular architectures. nih.gov Future research will undoubtedly focus on expanding the scope of these functionalization methodologies.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura (C-C bond formation), Sonogashira (C-C bond formation), Heck (C-C bond formation), and Buchwald-Hartwig (C-N bond formation) reactions, are powerful tools for the derivatization of halogenated indoles. nih.govnih.gov Applying these reactions to this compound can lead to a wide array of novel indole derivatives with potential applications in medicinal chemistry and materials science. nih.govmdpi.com
Table 2 highlights some of the key cross-coupling reactions that can be employed for the functionalization of this compound.
| Cross-Coupling Reaction | Reagent | Bond Formed | Potential Functional Groups Introduced |
| Suzuki-Miyaura | Aryl/heteroaryl boronic acids | C-C | Phenyl, pyridyl, thienyl, etc. |
| Sonogashira | Terminal alkynes | C-C | Alkynyl groups |
| Heck | Alkenes | C-C | Vinyl groups |
| Buchwald-Hartwig | Amines, amides | C-N | Anilines, amides |
| Stille | Organostannanes | C-C | Alkyl, aryl groups |
Beyond traditional cross-coupling, the exploration of more recent C-H activation and functionalization techniques could open up new avenues for derivatization at other positions of the indole ring, further enhancing the structural diversity of the resulting compounds.
Green Chemistry Principles in the Synthesis and Application Lifecycle
The principles of green chemistry are increasingly being integrated into chemical synthesis to minimize environmental impact. researchgate.net For this compound, future research will aim to develop more sustainable synthetic routes and applications.
Key areas for the application of green chemistry principles include:
Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives such as water, ionic liquids, or supercritical fluids. researchgate.net
Development of Solvent-Free Reactions: Performing reactions in the absence of a solvent can significantly reduce waste. researchgate.net
Use of Renewable Starting Materials: Investigating synthetic routes that start from bio-based feedstocks. For example, the use of glycerol (B35011) carbonate, derived from waste glycerol, has been reported in the synthesis of related indole derivatives. nih.gov
Catalysis: The use of highly efficient and recyclable catalysts, including nanocatalysts, can reduce waste and energy consumption. researchgate.net
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.
By embracing these green chemistry principles, the synthesis and subsequent use of this compound can be made more sustainable, aligning with the broader goals of environmentally responsible chemical manufacturing.
Q & A
Q. How do alternative characterization methods (e.g., PXRD vs. SC-XRD) validate crystal structure data for polymorph screening?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
